REACTION_CXSMILES
|
N[C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N([O-])=O.[Na+].[I-:17].[K+]>Cl.O>[I:17][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1OC
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
then stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 1 N aqueous sodium bicarbonate until the pH
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a purple oil
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% methanol in dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
Pure fractions were concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=O)O)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.623 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |